
1-Methyl-cyclobutylamine
Overview
Description
1-Methyl-cyclobutylamine is an organic compound with the molecular formula C5H11N. It is a cyclic amine featuring a four-membered ring structure with a methyl group attached to the cyclobutane ring. This compound is a colorless liquid with a strong odor and is used in various fields such as medical, environmental, and industrial research.
Biochemical Analysis
Biochemical Properties
1-Methyl-cyclobutylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in acid-catalyzed rearrangements, where it acts as a reagent . The nature of these interactions often involves the formation of intermediate compounds that facilitate the rearrangement process. Additionally, this compound can participate in Ritter reactions, where it reacts with nitriles to form amides .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, in acid-catalyzed rearrangements, this compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules . This interaction leads to the formation of intermediate compounds that undergo further transformations. Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux within cells. The presence of this compound can also influence the levels of certain metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with other biomolecules. Its distribution within tissues can also vary, with certain tissues accumulating higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other proteins and cellular structures . This localization can influence its activity and function within the cell .
Preparation Methods
1-Methyl-cyclobutylamine can be synthesized through several methods. One common synthetic route involves the reaction of methylenecyclobutane with acetonitrile. The reaction conditions typically include the use of acid catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods often involve multistep reactions, including the use of acetic acid, aqueous sulfuric acid, and potassium hydroxide in ethane-1,2-diol .
Chemical Reactions Analysis
1-Methyl-cyclobutylamine is known for its reactivity in various chemical reactions, making it a valuable component in the synthesis of different organic molecules. It undergoes several types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve hydrogenation processes, converting the compound into simpler amines.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include amides, nitriles, and substituted amines .
Scientific Research Applications
1-Methyl-cyclobutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in acid-catalyzed rearrangement reactions and in the synthesis of complex organic molecules, particularly those with cyclobutane rings.
Biology: The compound is utilized in biochemical research, including proteomics, where it serves as a biochemical reagent.
Medicine: Research into potential therapeutic uses of this compound is ongoing, particularly in the development of drugs affecting the central nervous system and other physiological pathways.
Industry: In industrial research, it is used in the synthesis of various chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism by which 1-Methyl-cyclobutylamine exerts its effects involves its interaction with molecular targets and pathways. It is known to participate in acid-catalyzed rearrangement reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the rearrangement of molecular structures . The specific pathways involved depend on the reaction conditions and the nature of the other reactants present.
Comparison with Similar Compounds
1-Methyl-cyclobutylamine can be compared with other similar compounds, such as:
Cyclobutylamine: This compound lacks the methyl group present in this compound, leading to differences in reactivity and applications.
N-Methyl cyclobutylamine: Similar in structure but with the methyl group attached to the nitrogen atom instead of the cyclobutane ring.
tert-Amylamine: Another amine with a different ring structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-methylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBVBGWLMVNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566608 | |
| Record name | 1-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40571-47-9 | |
| Record name | 1-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclobutyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


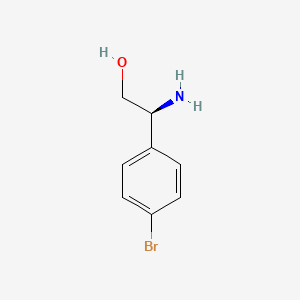

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
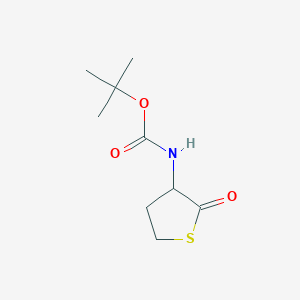
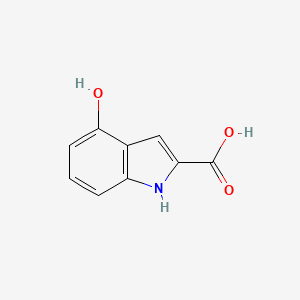


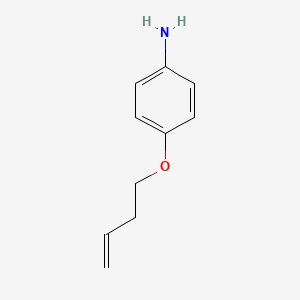
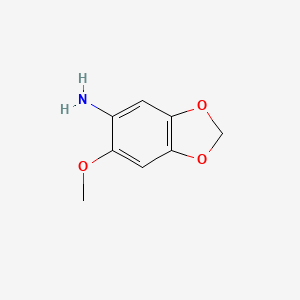

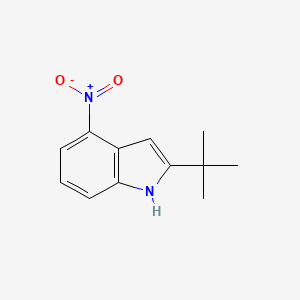
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)


